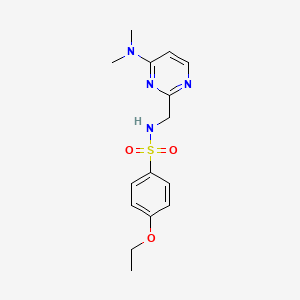

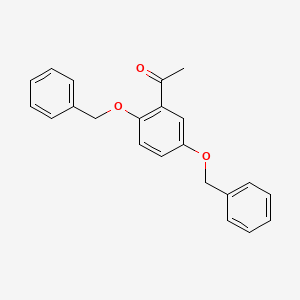

![molecular formula C14H17N3OS B2893319 N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 339017-65-1](/img/structure/B2893319.png)

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea, commonly known as TBTU, is a widely used reagent in organic chemistry for peptide synthesis. It is a highly efficient coupling agent that facilitates the formation of peptide bonds between amino acids. TBTU has gained popularity due to its ease of use and high yields in peptide synthesis.

Scientific Research Applications

Aggregation-induced Emission Enhancement

A novel class of compounds related to the structure of interest, specifically those containing tert-butyl and thiazol groups, has been synthesized and investigated for their photophysical properties. These compounds exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the emission intensity increases significantly upon aggregation. This property is particularly useful in developing fluorescent probes and materials for optoelectronic applications. The differences in aggregation and fluorescence enhancement between compounds with similar structures were attributed to the steric hindrance provided by the tert-butyl group, showcasing the influence of subtle structural modifications on the photophysical behavior of these molecules (Yan Qian et al., 2007).

Insecticidal Activity

Compounds featuring N-tert-butyl and thiazol moieties have been designed and synthesized with a focus on developing environmentally benign pest regulators. The insecticidal activities of these compounds were evaluated, revealing that they possess significant efficacy against certain pests. This research underscores the potential of such compounds in the development of novel pesticides that are less harmful to the environment compared to traditional chemicals (Huan Wang et al., 2011).

Excited-State Intramolecular Proton Transfer (ESIPT)

Studies on compounds containing tert-butyl and thiazol groups have provided insights into the excited-state intramolecular proton transfer (ESIPT) process. This process is crucial for understanding the photostability and emission properties of organic compounds, which are important for designing optical and electronic devices. The reversible ESIPT reaction facilitated by the structural features of these compounds allows for the tuning of emission properties, contributing to the advancement of white organic light-emitting diodes (WOLEDs) technology (Zhiyun Zhang et al., 2016).

properties

IUPAC Name |

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-14(2,3)11-9-19-13(16-11)17-12(18)15-10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTNSIGGMGZQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)

![3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2893249.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2893250.png)

![cis-Hexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2893253.png)

![4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2893256.png)

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B2893258.png)